molecular formula C6H8O2 B1209433 Cyclotene CAS No. 80-71-7

Cyclotene

Cat. No.: B1209433
CAS No.: 80-71-7
M. Wt: 112.13 g/mol
InChI Key: CFAKWWQIUFSQFU-UHFFFAOYSA-N
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Description

Methyl cyclopentenolone has been identified in maple syrup, Wasanbon sugar and raw cane sugar.
Methyl cyclopentenolone is one of the flavor compounds of maple syrup, coffee oil and wood smoke. It is reported to be one the key aroma compounds in Wasanbon sugar, contributing to the maple-like flavor. Methyl cyclopentenolone is also one of the major volatile compound formed during the thermal degradation of glucose.
Methyl cyclopentenolone is an organic compound, commonly used in commercial products such as in E-liquids for electronic cigarettes.
Cyclotene is a natural product found in Panax ginseng with data available.

Scientific Research Applications

Microelectronics Applications

Cyclotene, known scientifically as divinyl siloxane bis-benzocyclobutene prepolymer (DVS-BCB, CAS 117732-87-3), has significant applications in microelectronics. It is primarily used as a dielectric material. Research by Stokich et al. (1993) explored its planarization properties, demonstrating how this compound can be effectively used in microelectronics for coating surfaces with varying geometries, including lines and trenches. They found that standard commercial formulations of this compound could achieve high levels of planarization, particularly for features less than 100 μm wide, when the film thickness is twice the height or depth of the feature (Stokich, Fulks, Bernius, Burdeaux, Garrou, & Heistand, 1993).

Optical Engineering

This compound has been utilized in the field of optical engineering. Zhao et al. (2003) reported the use of this compound in the fabrication of all-organic electro-optic modulators. These modulators were developed by growing intrinsically acentric self-assembled superlattices on this compound, demonstrating its potential in advanced optical applications (Zhao, Chang, Wu, Lu, Ho, Boom, & Marks, 2003).

Surface Treatment and Metal Adhesion

Research by Yang et al. (2001) investigated the use of nitrogen plasma treatment on this compound surfaces to enhance metal adhesion. They found that this treatment introduced N-containing groups to the surface, which improved the adhesion of copper substantially over untreated or Ar+-treated this compound. This study highlights this compound's potential in surface modification for improved metal adhesion in various applications (Yang, Martinu, Sacher, & Sadough-vanini, 2001).

Electronics and Transistors

In the field of electronics, this compound has been used for fabricating thin-film transistors. Lim et al. (2010) demonstrated the fabrication of bottom-gate amorphous thin-film transistors on paper substrates using this compound as a barrier layer. This research showcases this compound's potential in low-cost and large-area electronics, particularly in the development of flexible and portable electronic devices (Lim, Douglas, Norton, Pearton, Ren, Heo, Son, & Yuh, 2010).

Biomedical Applications

G. Ehteshami et al. (2003) conducted a study to assess the biocompatibility of photo-BCB (this compound) for use in implantable microelectronic biomedical devices. They evaluated this compound's cytotoxicity and cell adhesion behavior, finding that it did not adversely affect fibroblast and glial cell function in vitro. This research suggests this compound's potential as a material for biomedical implants (Ehteshami, Singh, Coryell, Massia, He, & Raupp, 2003).

Mechanism of Action

Target of Action

Cyclotene, also known as 2-Hydroxy-3-methylcyclopent-2-enone, primarily targets two enzymes: aldose reductase (AR) and tyrosinase . Aldose reductase is an enzyme involved in glucose metabolism and is implicated in the development of complications of diabetes mellitus. Tyrosinase is a key enzyme in melanin biosynthesis, involved in determining the color of the skin and hair.

Mode of Action

This compound acts as an inhibitor of both aldose reductase and tyrosinase . It binds to these enzymes and reduces their activity, thereby influencing the biochemical pathways they are involved in.

Biochemical Pathways

The inhibition of aldose reductase by this compound impacts the polyol pathway , a two-step metabolic pathway that converts glucose to fructose. By inhibiting aldose reductase, this compound can potentially prevent the accumulation of sorbitol, a sugar alcohol that can cause cellular damage when present in high concentrations .

The inhibition of tyrosinase affects the melanogenesis pathway , which is responsible for melanin production. This could potentially lead to a decrease in melanin synthesis, impacting skin pigmentation .

Result of Action

The inhibition of aldose reductase by this compound could potentially help in the prevention and treatment of diabetic complications . On the other hand, the inhibition of tyrosinase could lead to a decrease in melanin production, which could be beneficial in the treatment of hyperpigmentation and could be used in the development of skin-whitening agents .

Future Directions

Research on Cyclotene continues to explore improved formulations, enhanced planarization, and compatibility with emerging microfabrication techniques. Future directions include tailoring this compound for specific applications, such as advanced packaging and 3D integration .

Properties

IUPAC Name

2-hydroxy-3-methylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAKWWQIUFSQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4035128
Record name Cyclotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4035128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals, white, crystalline powder with a nutty odour, maple-liquorice aroma in dilute solution
Record name 2-Cyclopenten-1-one, 2-hydroxy-3-methyl-
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Record name Methylcyclo- pentenolone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/95/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohol and propylene glycol; slightly soluble in most fixed oils and 1 g in 72 ml water, 1 g in 5 ml 90% alcohol (in ethanol)
Record name Methylcyclo- pentenolone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/95/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

80-71-7
Record name 2-Hydroxy-3-methyl-2-cyclopenten-1-one
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Record name Cyclotene
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Record name Cyclotene
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Record name 2-Cyclopenten-1-one, 2-hydroxy-3-methyl-
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Record name Cyclotene
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Record name 2-hydroxy-3-methylcyclopent-2-enone
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Record name METHYLCYCLOPENTENOLONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Cyclotene?

A1: this compound's molecular formula is C6H8O2, and its molecular weight is 112.13 g/mol. []

Q2: What is the structure of this compound?

A2: this compound exists primarily as the 2-hydroxy-3-methylcyclopent-2-enone tautomer. []

Q3: Does this compound form hydrates?

A3: Yes, this compound forms a hydrate (C6H8O2.H2O) where the water molecule is hydrogen-bonded to the 2-hydroxy-3-methylcyclopent-2-enone tautomer. []

Q4: Is this compound found naturally?

A4: Yes, this compound is a natural product identified in cellulose cigarette smoke condensate. [] It is also found in oak wood used for barrel making, contributing to the "toasty caramel" aroma. []

Q5: What is the role of this compound in food flavor?

A5: this compound contributes to the aroma profile of various foods. It's a significant flavor component in roasted chicory brews, imparting a "toasty caramel" note. [] It is also found in "Wasanbon" sugar, a traditional Japanese sugar, and its concentration increases upon heating the sugar. []

Q6: How does this compound interact with other compounds in food systems?

A6: In low-moisture baking models, this compound generation is significantly reduced in the presence of ferulic acid. Ferulic acid reacts with Maillard intermediates, impacting the formation of various aroma compounds, including this compound. []

Q7: What are the key material properties of this compound polymers?

A7: this compound polymers, specifically benzocyclobutene (BCB)-based polymers, are known for their low dielectric constant, low dielectric loss, low moisture absorption, excellent planarization properties, good thermal stability, high optical clarity, and compatibility with various metallization systems. [, , , , ]

Q8: What are the applications of this compound in microelectronics?

A8: this compound polymers are used as dielectric materials in microelectronics, specifically in multichip modules, thin-film microstrip lines, and as interlayer dielectrics. They are well-suited for high-frequency applications due to their low dielectric properties and low dispersion up to terahertz frequencies. [, , , , , ]

Q9: How does moisture affect the electrical properties of this compound?

A9: While this compound polymers are known for their low moisture absorption, exposure to high humidity can still impact their electrical properties. Studies show that the dielectric constant of this compound increases after humidity stress, and the breakdown voltage and leakage current of this compound-based capacitors degrade significantly under humid conditions. []

Q10: How is this compound used in the fabrication of microelectromechanical systems (MEMS)?

A10: this compound is utilized as a diaphragm material in MEMS-based infrared detectors due to its low thermal conductivity, robustness, chemical inertness, low curing temperature, and high structure yield. Its compatibility with micromachining techniques makes it suitable for post-IC processing. []

Q11: How does this compound contribute to the development of silicon photonics?

A11: this compound is used as a bonding agent in silicon photonics for attaching III-V semiconductor dies onto silicon-on-insulator (SOI) substrates. Its planarizing properties and low curing temperature allow for the creation of ultra-thin bonding layers, crucial for efficient heat dissipation and optical coupling in photonic devices. [, ]

Q12: What are the advantages of using this compound for bonding in silicon photonics?

A12: Compared to other bonding methods, this compound offers several advantages: its planarizing properties eliminate the need for chemical-mechanical polishing, the low curing temperature makes it compatible with processed SOI substrates, and the bonding process minimizes edge effects, making it suitable for small dies. []

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